1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid

Catalog No.
S3462001
CAS No.
953727-43-0
M.F
C13H14N2O5
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid

CAS Number

953727-43-0

Product Name

1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid

IUPAC Name

1-(2-nitrobenzoyl)piperidine-4-carboxylic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C13H14N2O5/c16-12(10-3-1-2-4-11(10)15(19)20)14-7-5-9(6-8-14)13(17)18/h1-4,9H,5-8H2,(H,17,18)

InChI Key

CZNJNZYRDDIEEM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2[N+](=O)[O-]

1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid is an organic compound characterized by its distinctive piperidine ring, which is substituted with a nitro group on the benzoyl moiety and a carboxylic acid functional group. The molecular formula for this compound is C13H14N2O5, and its molecular weight is approximately 278.26 g/mol. This compound is notable for its potential applications in pharmaceutical research and organic synthesis due to its unique structural features that influence its chemical reactivity and biological activity .

  • Toxicity: Nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Some nitroaromatic compounds are flammable [].
, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate nucleophiles.
  • Coupling Reactions: The carboxylic acid group can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures .

These reactions are facilitated by the functional groups present in the compound, making it a versatile intermediate in organic synthesis.

Research indicates that 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid exhibits significant biological activity. Its structure allows for interaction with various biological targets, potentially influencing cellular pathways and processes. The presence of the nitro group enhances its electrophilic character, which may contribute to its reactivity with biological molecules. Studies have suggested that derivatives of this compound may have implications in drug development, particularly in targeting specific receptors or enzymes .

The synthesis of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through hydrogenation of pyridine derivatives using catalysts such as cobalt or nickel.
  • Nitration: The introduction of the nitro group onto the phenyl ring is accomplished via nitration reactions using nitric acid and sulfuric acid under controlled conditions.
  • Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often employing carbon dioxide under high pressure and temperature .

These methods can be optimized for large-scale production to ensure high yield and purity.

1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid has several applications:

  • Pharmaceutical Research: It serves as a precursor or intermediate in synthesizing bioactive molecules.
  • Organic Synthesis: Utilized in creating complex organic molecules through various transformations.
  • Materials Science: Acts as a building block for materials with specific properties due to its functional groups.
  • Biological Studies: Used to investigate the effects of substituents on the reactivity and properties of piperidine derivatives .

Studies involving 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid have focused on its interactions with biological systems. The compound's ability to engage with molecular targets is influenced by its functional groups, particularly the nitro group, which acts as an electron-withdrawing entity. These interactions may lead to changes in biological activity, making it a subject of interest in pharmacological research .

Several compounds share structural similarities with 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid. Notable comparisons include:

Compound NameStructural FeaturesUnique Aspects
Isonipecotic AcidPiperidine derivative without nitro substitutionPrimarily used for its analgesic properties
1-(4-Nitrobenzoyl)piperidine-4-carboxylic AcidSimilar piperidine structure with different nitro positionDifferent biological activity profile
1-(4,5-Dimethoxy-2-nitrobenzoyl)piperidine-4-carboxylic AcidContains methoxy groups along with nitro substitutionEnhanced solubility and altered reactivity

The uniqueness of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid lies in its specific arrangement of functional groups, particularly the positioning of the nitro group relative to the carboxylic acid, which significantly influences its chemical behavior and potential applications .

Nucleophilic aromatic substitution (NAS) serves as a cornerstone for constructing the piperidine-nitrobenzoyl backbone. The reaction leverages the electron-deficient nature of the nitro-substituted aromatic ring to facilitate attack by the piperidine nitrogen. In one documented protocol, 4-Boc-piperidone undergoes oximation with hydroxylamine hydrochloride in ethanol at 50°C, followed by reduction with sodium cyanoborohydride to yield a reactive amine intermediate. This intermediate subsequently reacts with 2-nitrobenzaldehyde under reflux conditions in chloroform, where calcium chloride catalyzes imine formation.

The nitro group’s meta-directing properties critically influence regioselectivity during coupling. Single-crystal XRD analyses of analogous systems reveal that hydrogen bonding between the carboxylic acid moiety and solvent molecules can stabilize transition states, a principle demonstrated in para-aminobenzoic acid crystallization studies. For 1-(2-nitrobenzoyl)piperidine-4-carboxylic acid, optimal NAS conditions require:

ParameterOptimal ValueImpact on Yield
Temperature78°C (reflux)23% increase
Catalyst Loading5 mol% CaCl₂Prevents dimerization
Reaction Time18 hoursCompletes imine cyclization

These conditions minimize byproducts like N-alkylated derivatives, which commonly arise from over-reaction of the piperidine nitrogen.

Acetylcholinesterase (AChE) Inhibition

1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid shares structural homology with piperidine derivatives known to inhibit acetylcholinesterase, a critical target in Alzheimer’s disease therapy. Research on analogous compounds, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine, demonstrated sub-nanomolar AChE inhibition (IC₅₀ = 0.56 nM) [6]. The nitro group at the ortho position in 1-(2-nitrobenzoyl)piperidine-4-carboxylic acid may enhance electron-withdrawing effects, stabilizing enzyme-inhibitor interactions through π-π stacking with aromatic residues in AChE’s catalytic site [6] [8].

Table 1: Comparative AChE Inhibition of Piperidine Derivatives

CompoundIC₅₀ (nM)Nitro Group Position
1-(2-Nitrobenzoyl) analog2.1*Ortho
1-(4-Nitrobenzoyl) analog5.8*Para
Donepezil (reference drug)6.7N/A

*Predicted values based on structural-activity trends [6] [8].

Beta-Secretase (BACE-1) Modulation

The compound’s piperidine scaffold resembles BACE-1 inhibitors that reduce amyloid-beta (Aβ) plaque formation. Molecular docking simulations suggest the carboxylic acid group forms hydrogen bonds with BACE-1’s Asp32 and Asp228 residues, while the nitrobenzoyl moiety occupies the S3 subpocket [7]. In vitro models show that similar nitro-substituted piperidines reduce Aβ40 production by 60–80% at 10 μM concentrations [7].

Structure-Function Relationships in Retinol-Binding Protein Interactions

Steric Effects of the Nitrobenzoyl Group

The ortho-nitro substitution creates steric hindrance that alters retinol-binding protein 4 (RBP4) affinity. X-ray crystallography of homologous compounds reveals that ortho-substituted nitro groups displace RBP4’s β-barrel loop by 1.8 Å, reducing retinol binding capacity by 40% compared to para-substituted analogs [3] [8]. This steric disruption is leveraged in developing RBP4 antagonists for metabolic disorders.

Electronic Effects on Protein Binding

Density functional theory (DFT) calculations indicate the nitro group’s electron-withdrawing nature increases the carboxylic acid’s acidity (predicted pKa = 3.2 vs. 4.7 for non-nitrated analogs) [1] [8]. This enhances salt bridge formation with RBP4’s Lys136, achieving a binding energy (ΔG) of −9.8 kcal/mol compared to −7.1 kcal/mol for unsubstituted piperidine carboxylates [3].

Metabolic Pathway Modulation Through Carboxylic Acid Bioisosterism

Glutaminase Inhibition via Bioisosteric Replacement

Replacing the carboxylic acid with phosphonate groups (a common bioisosteric strategy) in related compounds reduces glutaminase activity by 70% in hepatocellular carcinoma models . While 1-(2-nitrobenzoyl)piperidine-4-carboxylic acid itself inhibits glutaminase by 35% at 50 μM, its bioisosteres show improved membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for the parent compound) .

Impact on Fatty Acid Oxidation

The carboxylic acid moiety enables coordination with peroxisome proliferator-activated receptor gamma (PPARγ), upregulating CPT1A expression by 2.3-fold in adipocytes . Structural analogs lacking the acid group show 80% lower transcriptional activity, confirming the critical role of the carboxylate in metabolic modulation [9].

Electronic Effects of Nitro Group Positioning on Pharmacophore Efficacy

The positioning of the nitro group on the benzoyl moiety represents a fundamental structural determinant that profoundly influences the electronic properties and pharmacological activity of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid. The ortho-substitution pattern creates a unique electronic environment that distinguishes this compound from its meta and para analogues [1] [2] [3].

The electron-withdrawing capacity of the nitro group varies significantly based on its position relative to the carbonyl functionality. In the 2-nitrobenzoyl configuration, the nitro group exhibits an exceptionally high electron-withdrawing effect (σ = 0.76) through both inductive and field effects [3]. This positioning creates a localized negative potential region that extends laterally from the isoxazole ring system, as demonstrated by molecular electrostatic potential studies [1]. The ortho-nitro group generates smaller LUMO energies concentrated over the aromatic system, indicative of enhanced electron-acceptor capacity and suggesting potential for bioreductive activation [1].
The 2-nitrobenzoyl derivative demonstrates superior electronic activation compared to its positional isomers. Quantum chemical calculations reveal that the ortho-nitro group induces a more pronounced electronic perturbation of the aromatic system, with calculated LUMO energies of -2.34 eV compared to -2.12 eV for the meta isomer and -2.28 eV for the para analogue [2]. This enhanced electron-accepting character correlates with improved pharmacological activity, as evidenced by structure-activity studies of related nitroaromatic compounds [1] [2].

The steric effects associated with ortho-nitro substitution contribute significantly to the compound's conformational preferences and biological activity. The 2-nitrobenzoyl group introduces substantial steric hindrance that restricts rotation around the C-N bond, effectively locking the molecule into a preferred conformation that may be optimal for target interaction [4]. This conformational constraint reduces the entropic penalty associated with binding, potentially leading to enhanced potency [5].

Research on related nitrobenzoyl derivatives has demonstrated that the ortho-positioned nitro group can participate in intramolecular hydrogen bonding with adjacent functional groups, further stabilizing preferred conformations [6]. In 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid, potential hydrogen bonding interactions between the nitro group and the piperidine nitrogen or carboxylic acid functionality may contribute to the compound's enhanced stability and bioactivity [7].

The electronic properties of the 2-nitrobenzoyl moiety also influence the compound's reactivity profile. The electron-withdrawing nature of the ortho-nitro group activates the aromatic ring toward nucleophilic substitution reactions, as demonstrated in studies of nucleophilic aromatic substitution with piperidine derivatives [8] [9]. This enhanced reactivity may contribute to the compound's biological activity through covalent modification of target proteins or formation of reactive intermediates [4].

Comparative analysis with 3-nitrobenzoyl and 4-nitrobenzoyl analogues reveals distinct electronic profiles that correlate with differential pharmacological activities. The meta-nitro derivative exhibits moderate electron-withdrawing effects with minimal steric constraints, resulting in a balanced profile suitable for certain therapeutic applications [10]. The para-nitro analogue demonstrates strong resonance effects with the aromatic system but lacks the conformational rigidity provided by ortho-substitution [3].

Conformational Analysis of Piperidine Ring Substituent Orientations

The conformational landscape of the piperidine ring in 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid plays a crucial role in determining the compound's pharmacological properties. The six-membered piperidine ring adopts various conformations, with the chair form representing the most thermodynamically stable arrangement [11] [12] [5].
The piperidine ring in 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid preferentially adopts a chair conformation with the carboxylic acid group positioned in the equatorial orientation, as confirmed by crystallographic studies of related compounds [7]. This conformational preference is driven by the minimization of steric interactions and the optimization of electronic effects. The equatorial positioning of the carboxylic acid substituent reduces unfavorable 1,3-diaxial interactions while maintaining optimal orbital overlap for conjugation with the aromatic system [13].

The conformational stability of the piperidine ring is influenced by the nature of the N-substituent. The 2-nitrobenzoyl group, due to its bulky nature and electron-withdrawing properties, strongly favors the chair conformation over alternative arrangements such as boat or twist-boat forms [14] [15]. Spectroscopic evidence from related N-substituted piperidine derivatives indicates that the chair conformation is maintained in solution, with interconversion barriers of approximately 10-12 kcal/mol [16].

The introduction of the 2-nitrobenzoyl substituent at the nitrogen position creates a conformational bias that affects the piperidine ring's flexibility. Studies of N-acylpiperidines have demonstrated that the partial double-bond character of the C-N bond (due to resonance with the carbonyl group) restricts ring flexibility and promotes axial orientation of substituents at the 2-position [5]. This pseudoallylic strain effect contributes to the overall conformational rigidity of the molecule, potentially enhancing its binding affinity to biological targets.

The conformational preferences of the piperidine ring also influence the spatial arrangement of the carboxylic acid functionality. In the preferred chair conformation with equatorial carboxylic acid positioning, the acid group is oriented away from the piperidine ring, minimizing steric interactions while maximizing accessibility for hydrogen bonding with target proteins [17]. This orientation is critical for the compound's biological activity, as the carboxylic acid group often serves as a key pharmacophore element in drug-receptor interactions.

Molecular dynamics simulations of related piperidine derivatives have revealed that the chair conformation remains stable throughout extended simulation periods, with root-mean-square deviations (RMSD) of less than 0.5 Å from the initial structure [18]. The conformational stability is further enhanced by the presence of the 2-nitrobenzoyl group, which acts as a conformational anchor through its steric bulk and electronic effects.

The flexibility of the piperidine ring system can be modulated through structural modifications, affecting the compound's pharmacological profile. Studies of conformationally restricted piperidine analogues have demonstrated that increased rigidity generally correlates with enhanced potency but may reduce selectivity [17]. The 2-nitrobenzoyl derivative represents an optimal balance between conformational flexibility and rigidity, providing sufficient structural preorganization for target binding while maintaining the ability to undergo induced-fit adjustments.

Comparative Studies with 3-Nitrobenzoyl and 4-Piperidinecarboxylic Acid Analogues

The comparative analysis of 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid with its 3-nitrobenzoyl and 4-nitrobenzoyl analogues, as well as the parent 4-piperidinecarboxylic acid, provides valuable insights into the structure-activity relationships governing this class of compounds. These comparisons reveal how subtle structural modifications can profoundly impact pharmacological properties, selectivity, and therapeutic potential.
The 3-nitrobenzoyl analogue exhibits markedly different electronic properties compared to the 2-nitrobenzoyl derivative. The meta-positioning of the nitro group eliminates direct resonance interaction with the carbonyl carbon, resulting in a purely inductive electron-withdrawing effect [3]. This leads to a more moderate perturbation of the aromatic electronic system, with calculated LUMO energies approximately 0.2 eV higher than the ortho analogue . The reduced electron-withdrawing capacity translates to altered reactivity profiles and potentially different mechanisms of biological activity.

Structural studies of 3-nitrobenzoyl piperidine derivatives have demonstrated that the meta-nitro substitution pattern provides an optimal balance between electronic activation and steric accessibility [10]. The absence of ortho-steric hindrance allows for greater conformational flexibility around the C-N bond, potentially enabling the molecule to adopt multiple binding conformations with target proteins. This flexibility may contribute to broader spectrum activity but could also result in reduced selectivity compared to the more conformationally constrained 2-nitrobenzoyl analogue.

The 4-nitrobenzoyl derivative represents the third major positional isomer, characterized by strong resonance effects between the nitro group and the aromatic system. The para-substitution pattern allows for extended π-conjugation across the entire aromatic framework, resulting in significant electronic delocalization [3]. This extended conjugation manifests in altered spectroscopic properties, with bathochromic shifts in UV-visible absorption spectra and modified fluorescence characteristics .

Pharmacological evaluation of 4-nitrobenzoyl piperidine analogues has revealed distinct activity profiles compared to ortho and meta isomers. The para-nitro derivative typically exhibits enhanced potency in certain assay systems, attributed to the strong electron-withdrawing effects and the ability to participate in π-π stacking interactions with aromatic amino acid residues in target proteins [21]. However, the increased electronic activation may also lead to enhanced metabolic liability and potential toxicity concerns.

The parent compound, 4-piperidinecarboxylic acid (isonipecotic acid), serves as the fundamental structural template for this series of derivatives. This simple heterocyclic compound exhibits modest biological activity as a GABA receptor partial agonist [22], providing a baseline for comparing the effects of N-substitution. The introduction of nitrobenzoyl substituents dramatically alters the compound's pharmacological profile, transforming it from a simple neurotransmitter analogue to a more complex bioactive molecule with enhanced potency and selectivity.

Comparative binding affinity studies have demonstrated that the 2-nitrobenzoyl derivative typically exhibits superior activity compared to both the 3-nitrobenzoyl and 4-nitrobenzoyl analogues in most biological assays. This enhanced activity is attributed to the unique combination of electronic effects, steric constraints, and conformational preferences imposed by the ortho-nitro substitution pattern [4]. The improved binding affinity correlates with more favorable thermodynamic parameters, including reduced entropy losses upon binding due to preorganization effects.

The metabolic stability profiles of these analogues also differ significantly based on the nitro group positioning. The 2-nitrobenzoyl derivative demonstrates enhanced metabolic stability due to the steric protection provided by the ortho-nitro group, which hinders enzymatic attack at the benzylic position [23]. In contrast, the 3-nitrobenzoyl and 4-nitrobenzoyl analogues are more susceptible to oxidative metabolism, potentially leading to shorter half-lives and reduced therapeutic effectiveness.

Synthetic accessibility represents another important consideration in the comparative analysis of these compounds. The 2-nitrobenzoyl derivative requires more stringent reaction conditions and specialized synthetic approaches due to the steric hindrance associated with ortho-substitution [24]. The 3-nitrobenzoyl and 4-nitrobenzoyl analogues can be prepared using more conventional synthetic methodologies, making them more accessible for medicinal chemistry optimization campaigns [25].

The solubility and physicochemical properties of these analogues also vary based on the nitro group positioning. The 2-nitrobenzoyl derivative exhibits reduced aqueous solubility compared to the meta and para analogues, attributed to increased intramolecular hydrogen bonding and conformational rigidity [4]. This reduced solubility may impact bioavailability and formulation strategies, requiring specialized delivery approaches to achieve therapeutic concentrations.

XLogP3

1.2

Dates

Last modified: 08-19-2023

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